(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
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Overview
Description
The compound “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features a combination of pyrazole, methoxyphenyl, and indazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the methoxyphenyl and indazole moieties. Typical reaction conditions might include:
Formation of Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone.
Introduction of Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions could occur at the pyrazole or indazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Halogenation reagents or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted pyrazole or indazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer or infections.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, blocking its activity.
Receptor Binding: Interaction with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: Similar in structure but with different substituents.
This compound: Another similar compound with variations in the pyrazole or indazole rings.
Uniqueness
The unique combination of functional groups and the specific arrangement of the pyrazole, methoxyphenyl, and indazole moieties make this compound distinct. Its potential biological activities and applications in various fields highlight its significance.
Properties
Molecular Formula |
C28H29N5O5 |
---|---|
Molecular Weight |
515.6g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(2-methoxyphenyl)-7-[(2-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C28H29N5O5/c1-4-31-17-22(33(35)36)26(29-31)28(34)32-27(20-12-6-8-15-24(20)38-3)21-13-9-11-19(25(21)30-32)16-18-10-5-7-14-23(18)37-2/h5-8,10,12,14-17,21,27H,4,9,11,13H2,1-3H3/b19-16+ |
InChI Key |
RQZOHTMFBHCNSE-KNTRCKAVSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4OC)/C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4OC)C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4OC)C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
Origin of Product |
United States |
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